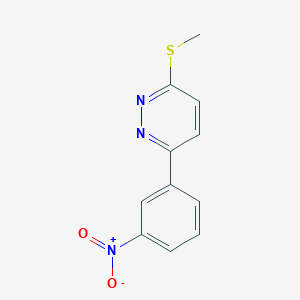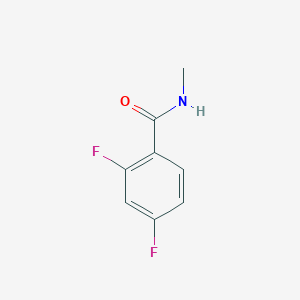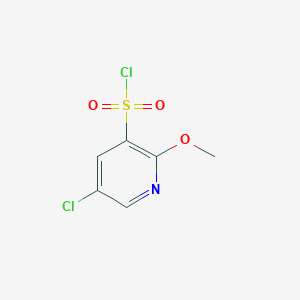
(2-溴-5-甲氧基苯基)(3-(噻唑-2-氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups including a bromo-substituted phenyl group, a methoxy group, a thiazole group, and a pyrrolidine group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability. The thiazole and pyrrolidine rings are both five-membered heterocycles, which could impart some rigidity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution reactions. The thiazole ring might participate in reactions with electrophiles or nucleophiles at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy and thiazole groups could enhance the compound’s solubility in polar solvents .科学研究应用
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds containing a thiazole ring have been reported to have analgesic (pain-relieving) properties . They could potentially be used in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation.
Antimicrobial and Antifungal Activity
Thiazole compounds have been shown to have antimicrobial and antifungal properties . This suggests potential uses in treating various bacterial and fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . They could potentially be used in the development of new antiviral drugs.
Neuroprotective Activity
Thiazole compounds have been reported to have neuroprotective effects . This suggests they could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic effects . This suggests potential uses in cancer treatment.
Anticonvulsant Activity
Thiazole compounds have been reported to have anticonvulsant properties . This suggests potential uses in the treatment of epilepsy and other seizure disorders.
未来方向
作用机制
Target of Action
The compound “(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a complex molecule that contains both a thiazole and an indole moiety . Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Indole derivatives, on the other hand, have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the primary targets of this compound could be a variety of enzymes, receptors, and biochemical pathways involved in these biological activities.
Mode of Action
Thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Indole derivatives bind with high affinity to multiple receptors, which can help in developing new useful derivatives . Therefore, the compound might interact with its targets through similar mechanisms, leading to changes in the biological activities mentioned above.
Biochemical Pathways
The compound, when entering physiological systems, may behave unpredictably and reset the system differently . It may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Pharmacokinetics
The solubility of the compound in various solvents and its chemical stability could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways. As mentioned earlier, thiazole and indole derivatives have shown a broad spectrum of biological activities . Therefore, the compound might exhibit similar effects at the molecular and cellular level.
属性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-20-10-2-3-13(16)12(8-10)14(19)18-6-4-11(9-18)21-15-17-5-7-22-15/h2-3,5,7-8,11H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWDBUCFGBYEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2882443.png)





![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)
![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)


![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2882460.png)
![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)
